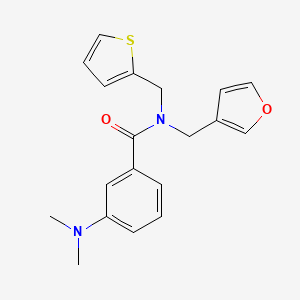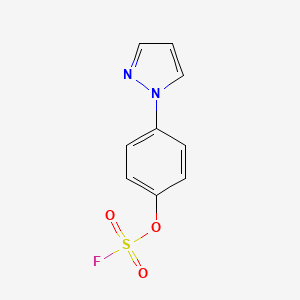![molecular formula C16H15N5O4 B2739050 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid CAS No. 878736-39-1](/img/structure/B2739050.png)
2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid is a complex organic compound, known for its significant roles in various scientific research fields. Its structural configuration, which includes both imidazole and purine rings, lends it unique chemical properties that make it a subject of interest in medicinal chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
Route 1: The synthesis begins with the preparation of the imidazole ring, followed by fusion with a purine precursor under controlled conditions. Reaction intermediates are purified using chromatographic techniques.
Route 2: Another approach involves the cyclization of a suitable precursor containing both imidazole and purine moieties, facilitated by acidic or basic catalysts, under thermal or microwave-assisted conditions.
Industrial Production Methods
In industrial settings, the synthesis of 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid is scaled up using optimized conditions that maximize yield while minimizing by-products. Continuous flow reactors and high-efficiency separation techniques are often employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It is reducible under mild conditions to yield reduced forms which are potential intermediates for further reactions.
Substitution: The compound is reactive towards nucleophilic and electrophilic substitution reactions, especially at the imidazole ring positions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various other nucleophiles and electrophiles.
Major Products
Oxidized Forms: Result from oxidation reactions, often involving oxygen incorporation.
Reduced Forms: Result from reduction reactions, maintaining the core structure but altering oxidation states.
Substituted Derivatives: Result from substitution reactions, potentially modifying biological activity.
科学的研究の応用
This compound finds applications in diverse scientific fields:
Chemistry: Used as a ligand in coordination chemistry, facilitating the study of metal complexes.
Biology: Serves as a molecular probe in biochemical assays due to its distinctive structural features.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Employed in the synthesis of advanced materials and as an intermediate in pharmaceuticals.
作用機序
Molecular Targets and Pathways
The compound interacts with specific enzymes and receptors in biological systems. Its structure allows it to inhibit certain enzymatic pathways crucial for viral replication or cancer cell proliferation, often through competitive or allosteric inhibition mechanisms.
類似化合物との比較
Unique Features
Compared to other compounds with similar structures, 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid exhibits enhanced stability and bioavailability, making it more suitable for therapeutic applications.
Similar Compounds
8-Phenylguanine: Shares the purine core but lacks the imidazole ring.
Imidazole-4-carboxamide derivatives: Have the imidazole core but different substituents and functional groups.
特性
IUPAC Name |
2-(4-methyl-1,3-dioxo-6-phenyl-7,8-dihydropurino[7,8-a]imidazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-18-13-12(14(24)21(16(18)25)9-11(22)23)20-8-7-19(15(20)17-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLKREACSGWUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738973.png)
![[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride](/img/structure/B2738976.png)
![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2738977.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide](/img/structure/B2738978.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2738980.png)






